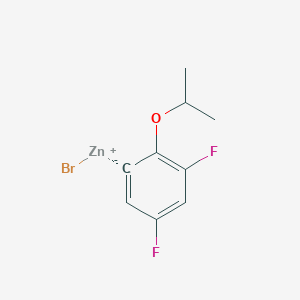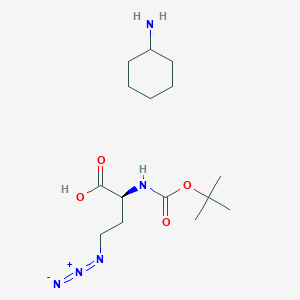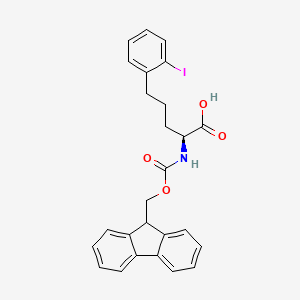
cis-2-(Benzyloxymethyl)-6-methyltetrahydropyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-2-(Benzyloxymethyl)-6-methyltetrahydropyran-4-one: is an organic compound that belongs to the class of tetrahydropyran derivatives This compound is characterized by the presence of a benzyloxymethyl group and a methyl group attached to a tetrahydropyran ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(Benzyloxymethyl)-6-methyltetrahydropyran-4-one typically involves the use of starting materials such as benzyloxymethyl chloride and 6-methyltetrahydropyran-4-one. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be employed to obtain high-purity product.
化学反応の分析
Types of Reactions:
Oxidation: cis-2-(Benzyloxymethyl)-6-methyltetrahydropyran-4-one can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents used in these reactions include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This compound can be reduced to form alcohols or other reduced derivatives. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: The benzyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic conditions.
Reduction: NaBH4, LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: NaOMe, KOtBu in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: cis-2-(Benzyloxymethyl)-6-methyltetrahydropyran-4-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of bioactive molecules and drug candidates.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. Its unique chemical structure allows for the design of novel drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymer additives.
作用機序
The mechanism of action of cis-2-(Benzyloxymethyl)-6-methyltetrahydropyran-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer activity.
類似化合物との比較
cis-2-(Benzyloxymethyl)-tetrahydropyran-4-one: Lacks the methyl group at the 6-position.
trans-2-(Benzyloxymethyl)-6-methyltetrahydropyran-4-one: Has a different spatial arrangement of the benzyloxymethyl and methyl groups.
cis-2-(Methoxymethyl)-6-methyltetrahydropyran-4-one: Contains a methoxymethyl group instead of a benzyloxymethyl group.
Uniqueness: cis-2-(Benzyloxymethyl)-6-methyltetrahydropyran-4-one is unique due to the presence of both benzyloxymethyl and methyl groups in a specific cis configuration. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C14H18O3 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
(2R,6R)-2-methyl-6-(phenylmethoxymethyl)oxan-4-one |
InChI |
InChI=1S/C14H18O3/c1-11-7-13(15)8-14(17-11)10-16-9-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3/t11-,14-/m1/s1 |
InChIキー |
FMVVKOCQLVCBIZ-BXUZGUMPSA-N |
異性体SMILES |
C[C@@H]1CC(=O)C[C@@H](O1)COCC2=CC=CC=C2 |
正規SMILES |
CC1CC(=O)CC(O1)COCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5-Dihydrocyclopenta[b]pyrrol-6(1H)-one](/img/structure/B14891207.png)
![[3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891217.png)
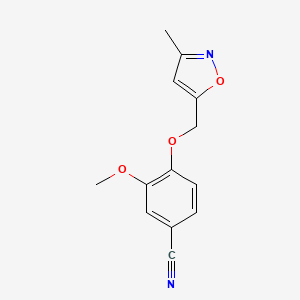
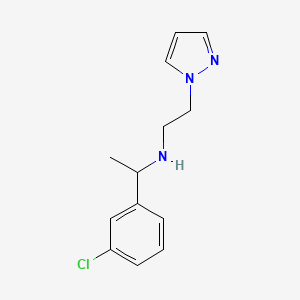
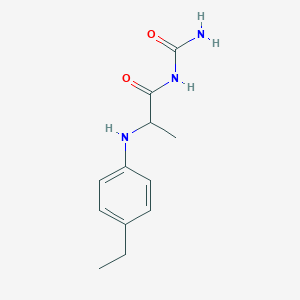

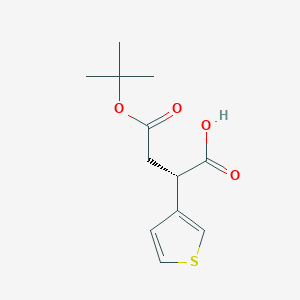
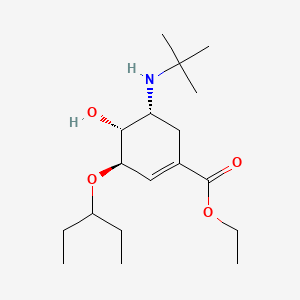
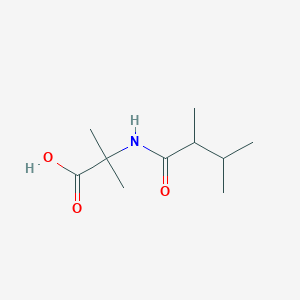
![3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14891263.png)
